molecular formula C7H3Cl2NO4 B1293580 2,5-Dichloro-3-nitrobenzoic acid CAS No. 88-86-8

2,5-Dichloro-3-nitrobenzoic acid

Cat. No.: B1293580
CAS No.: 88-86-8
M. Wt: 236.01 g/mol
InChI Key: AUAXYMOBWXOEQD-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-nitrobenzoic acid is an organic compound with the molecular formula C7H3Cl2NO4. It is a derivative of benzoic acid, where two chlorine atoms and one nitro group are substituted at the 2, 5, and 3 positions, respectively. This compound is known for its applications in various chemical reactions and its role in scientific research.

Synthetic Routes and Reaction Conditions:

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alkoxides, to form substituted derivatives.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products:

    Reduction: 2,5-Dichloro-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of plant physiology. It has been studied for its effects on polar auxin transport, a crucial process in plant growth and development . The compound interacts with proteins involved in auxin transport, such as PIN-FORMED (PIN) proteins, which are responsible for the directional flow of the plant hormone auxin. By inhibiting the function of these proteins, this compound can alter the distribution of auxin within plant tissues, affecting growth patterns and developmental processes.

Cellular Effects

The effects of this compound on cellular processes extend beyond plant physiology. In various cell types, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes related to stress responses and metabolic pathways . Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic processes, potentially leading to alterations in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitro group in the compound can participate in redox reactions, influencing the activity of enzymes and other proteins. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in cellular processes, such as reduced enzyme activity and altered metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as tissue damage and disruption of normal cellular activities.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can undergo reduction and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can affect the overall metabolic flux and influence the levels of key metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its availability and activity in different cellular compartments . The transport and distribution of this compound are critical for its biological effects, as they determine the concentration of the compound in target tissues and cells.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes . The localization of this compound can impact its activity and function, as different cellular compartments provide distinct environments for biochemical interactions.

Comparison with Similar Compounds

    2,6-Dichloro-3-nitrobenzoic Acid: Similar in structure but with chlorine atoms at the 2 and 6 positions.

    3-Nitrobenzoic Acid: Lacks the chlorine substituents.

    2,5-Dichlorobenzoic Acid: Lacks the nitro group.

Uniqueness: 2,5-Dichloro-3-nitrobenzoic acid is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2,5-dichloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAXYMOBWXOEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041372
Record name 2,5-Dichloro-3-nitrobenzoic acid
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Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-86-8
Record name 2,5-Dichloro-3-nitrobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-nitrobenzoic acid
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Record name 2,5-Dichloro-3-nitrobenzoic acid
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Record name 2,5-dichloro-3-nitrobenzoic acid
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Record name 2,5-DICHLORO-3-NITROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 2,5-dichlorobenzoic acid (3 g, 15.7 mmol) in H2SO4 (16 mL) at 0° C. was added dropwise fuming nitric acid (1.4 mL, 31.4 mmol) and the reaction mixture was stirred for 5 minutes at 0° C., and was then gradually allowed to warm to over 20 minutes. The reaction was treated with ice water and extracted with EtOAc. The organic layer was washed with water and brine then dried (Na2SO4), filtered and concentrated to afford 3.54 g (48%) of 2,5-dichloro-3-nitrobenzoic acid which is contaminated with 3,6-dichloro-2-nitrobenzoic acid (40%): 1H NMR (300 MHz, CD3OD) δ 7.73 (s, 1H) 8.06 (d, J=2.6 Hz, 1H) 8.11 (d, J=2.6 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.0008 moles of 2,5-dichloro-3-nitro-terephthalic acid were refluxed for 1 hour in 0.334 moles of dimethyl formamide (DMF), after which time the reaction mixture was flash evaporated to remove most of the DMF. To the residue was added 60 ml of water with agitation, and an orange precipitate formed which was filtered off and washed. The precipitate was dissolved in approximately 50 ml of saturated sodium bicarbonate solution, refiltered and then extracted with chloroform. The aqueous phase was acidified with 10% hydrochloric acid to complete precipitation, and the resulting precipitate was filtered, washed and dried to give an 85% crude yield of 2,5-dichloro-3-nitro-benzoic acid. Subsequent GLC analysis showed it to be 95.8% pure--thus, the yield of the process was 79.5% of theoretical.
Quantity
0.0008 mol
Type
reactant
Reaction Step One
Quantity
0.334 mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

0.05 moles of 2,5-dichloro-3-nitro-terephthalic acid were refluxed in 2.11 moles of dimethyl sulphoxide (DMSO) at 189° C. for 70 minutes, after which the DMSO was removed by flash evaporation. The residue was dissolved in saturated sodium bicarbonate solution, which was extracted with chloroform to remove unwanted side-products. The aqueous phase was then acidified with 10% hydrochloric acid to complete precipitation and the resulting precipitate was filtered off, washed well with water and dried to give 88.5% crude yield of 2,5-dichloro-3-nitro-benzoic acid, melting at 214°-216° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
2.11 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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